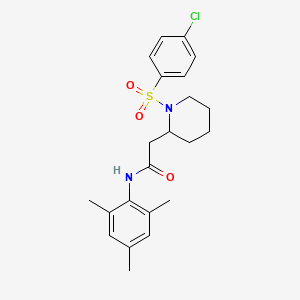
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being explored. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide, has shown potential antibacterial properties. One study synthesized such derivatives and tested their effectiveness against various bacterial strains, revealing that certain compounds, specifically those with a 2-methylphenyl group, demonstrated significant growth inhibitory properties against both Gram-negative and Gram-positive bacteria (Iqbal et al., 2017).
Antimicrobial and Antiviral Potential
Another line of research focused on synthesizing piperidine derivatives and evaluating their antimicrobial activity against pathogens affecting plants, such as tomato plants. These studies found that certain derivatives exhibited significant antimicrobial activities, highlighting their potential as bioactive agents in agricultural applications (Vinaya et al., 2009). Further investigations into the synthesis of sulfonyl hydrazones and piperidine derivatives have demonstrated their utility in exploring antioxidant capacity and anticholinesterase activity, suggesting potential applications in treating oxidative stress-related disorders and neurodegenerative diseases (Karaman et al., 2016).
Alzheimer’s Disease Research
A study focusing on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed to evaluate these compounds as potential drug candidates for Alzheimer’s disease. Through a series of synthetic steps and enzyme inhibition assays, researchers identified several derivatives with promising acetylcholinesterase (AChE) inhibitory activities, indicating their potential use in Alzheimer’s disease treatment (Rehman et al., 2018).
Type II Diabetes Treatment
Research into the therapeutic applications of 1,2,4-triazoles led to the synthesis of S-substituted derivatives with significant inhibitory activity against the α-glucosidase enzyme, surpassing that of acarbose, a commercially available treatment for type II diabetes. This study highlights the potential of these compounds as new drug candidates for managing type II diabetes (ur-Rehman et al., 2018).
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-15-12-16(2)22(17(3)13-15)24-21(26)14-19-6-4-5-11-25(19)29(27,28)20-9-7-18(23)8-10-20/h7-10,12-13,19H,4-6,11,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHBVNZJBTFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
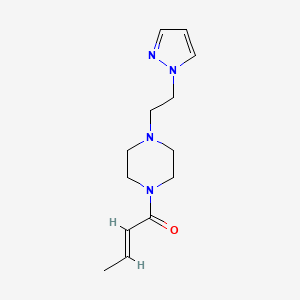

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)
![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)
![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)

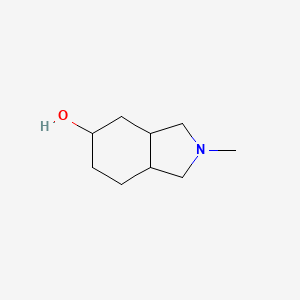
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)
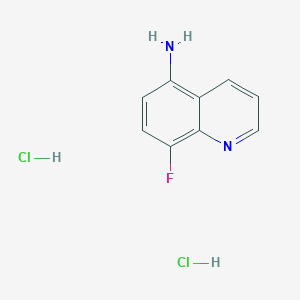
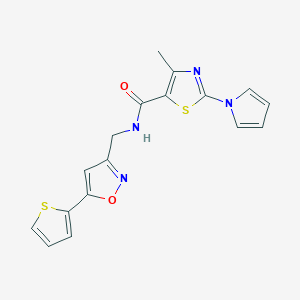
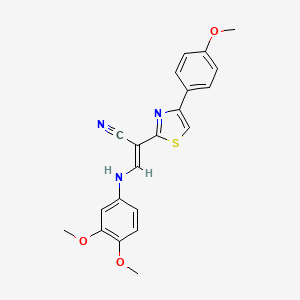
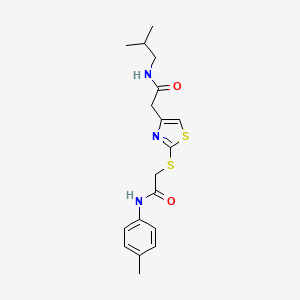
![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)
